molecular formula C22H14Cl2N2O2 B2460235 (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327197-09-0

(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2460235
CAS RN: 1327197-09-0
M. Wt: 409.27
InChI Key: JDNPQTDBRLTICV-ROMGYVFFSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide, also known as CCIC, is a synthetic compound that belongs to the class of chromene derivatives. CCIC has been extensively studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide exerts its pharmacological activities by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition results in the prevention of cancer cell growth and proliferation.
Biochemical and Physiological Effects
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide is also stable under various conditions, which makes it suitable for long-term storage. However, (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological activities and mechanism of action are not fully understood. Additionally, (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical studies.

Future Directions

There are several future directions for the study of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of fungal and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide and its pharmacological activities in vivo.

Synthesis Methods

The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 4-chlorobenzaldehyde and 3-chloroaniline in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain the desired product in high yield. The structure of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide is confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has shown promising results in various scientific research applications, especially in the field of medicinal chemistry. It has been reported to possess a wide range of pharmacological activities such as anticancer, antifungal, antibacterial, and anti-inflammatory properties. (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-chlorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O2/c23-15-8-10-17(11-9-15)25-21(27)19-12-14-4-1-2-7-20(14)28-22(19)26-18-6-3-5-16(24)13-18/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPQTDBRLTICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide

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